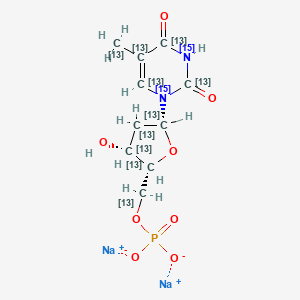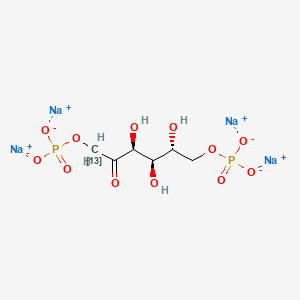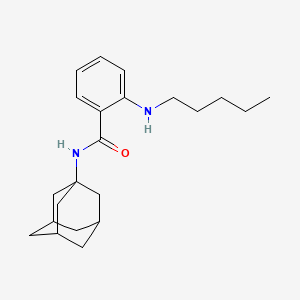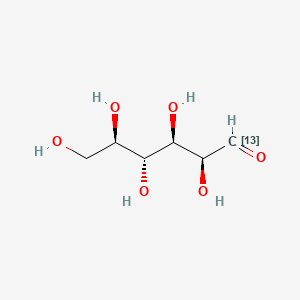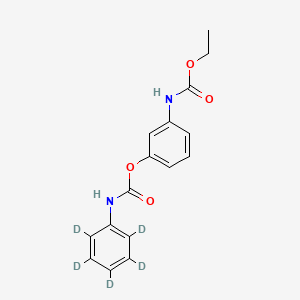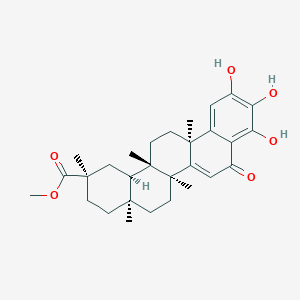
Blepharotriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blepharotriol is a phenolic triterpene compound isolated from the plant Maytenus blepharodes. It exhibits significant antimicrobial activity, particularly against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 8-4 µg/ml . Additionally, this compound demonstrates cytotoxic activity against various cell lines, including HeLa cells, with half-maximal inhibitory concentrations (IC50s) of 12.2 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
Blepharotriol can be synthesized through the semisynthesis of 6-deoxoblepharodol from pristimerin . The synthetic route involves several steps, including oxidation and reduction reactions, under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified through various chromatographic techniques to achieve the required purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Blepharotriol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
Scientific Research Applications
Blepharotriol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of phenolic triterpenes.
Medicine: Potential therapeutic applications due to its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of antimicrobial agents and other bioactive compounds.
Mechanism of Action
Blepharotriol exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Cytotoxic Activity: It induces apoptosis in cancer cells by activating various molecular pathways involved in cell death.
Comparison with Similar Compounds
Blepharotriol is unique among phenolic triterpenes due to its specific antimicrobial and cytotoxic activities. Similar compounds include:
Pristimerin: Another phenolic triterpene with similar biological activities.
Betulinic Acid: Known for its anticancer and antiviral properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
This compound stands out due to its specific activity against Bacillus subtilis and its potential therapeutic applications in cancer treatment .
Properties
Molecular Formula |
C29H38O6 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9,10,11-trihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate |
InChI |
InChI=1S/C29H38O6/c1-25-7-8-26(2,24(34)35-6)15-20(25)29(5)12-10-27(3)16-13-18(31)22(32)23(33)21(16)17(30)14-19(27)28(29,4)11-9-25/h13-14,20,31-33H,7-12,15H2,1-6H3/t20-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
HQWIBPMOZRBBCQ-XOKHPUJZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)O)O)O)C)C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
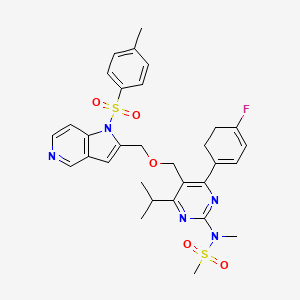

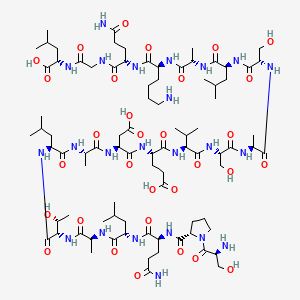
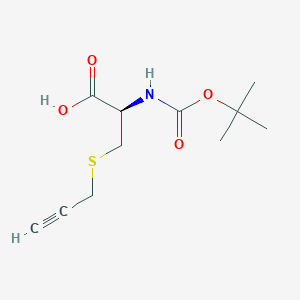
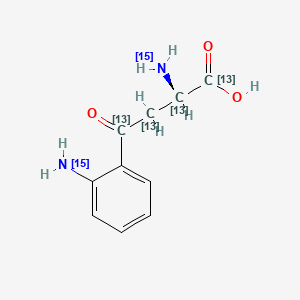
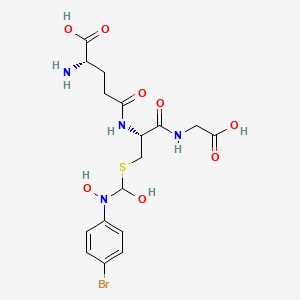
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
